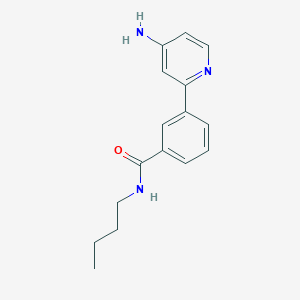

3-(4-aminopyridin-2-yl)-N-butylbenzamide

Description

Contextualization within Benzamide (B126) Derivatives Research

Benzamide and its derivatives represent a cornerstone of medicinal chemistry, with a wide array of applications in drug discovery and development. nih.govnih.gov The simple yet versatile benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide functional group, serves as a building block for numerous therapeutic agents. researchgate.net These compounds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antidepressant, and antitumor properties. nih.gov

The N-substituted benzamide moiety, a key feature of 3-(4-aminopyridin-2-yl)-N-butylbenzamide, is a common motif in many clinically used drugs. For instance, compounds like moclobemide (B1677376) and remoxipride (B1679305) are well-known benzamide derivatives. The exploration of novel N-substituted benzamides is a continuous effort in the quest for new therapeutic agents with improved efficacy and selectivity. nih.gov Research has shown that modifications to the N-substituent can significantly influence the pharmacological profile of the resulting compound. researchgate.net For example, a series of N-substituted benzamide derivatives were synthesized and evaluated for their potential as antitumor agents, demonstrating that the nature of the substituent on the amide nitrogen is critical for their antiproliferative activity. researchgate.net

Recent studies have also highlighted the potential of benzamide derivatives as glucokinase activators for the treatment of diabetes. researchgate.net Computational studies on benzamide derivatives have been employed to guide the design of potent glucokinase activators, underscoring the importance of this chemical class in modern drug discovery. researchgate.net

Contextualization within Aminopyridine Derivatives Research

The aminopyridine moiety is another critical component of the subject compound, lending it a distinct set of potential biological activities. Aminopyridines are derivatives of pyridine (B92270), a heterocyclic aromatic compound, and are characterized by the presence of an amino group attached to the pyridine ring. mdpi.com This class of compounds has been extensively studied for its diverse pharmacological effects, most notably its ability to block voltage-gated potassium channels. mdpi.com

This potassium channel blocking activity is the basis for the clinical use of aminopyridine derivatives in treating various neurological conditions. For example, 4-aminopyridine (B3432731) (also known as dalfampridine) is approved for improving walking in patients with multiple sclerosis. Research into aminopyridine derivatives is an active and expanding field, with a continuous search for new compounds with enhanced potency and selectivity. mdpi.com

The position of the amino group on the pyridine ring, as well as the presence of other substituents, can dramatically alter the biological properties of aminopyridine derivatives. dovepress.com For instance, 2-aminopyridine (B139424) derivatives have been investigated for a wide range of biological activities, including antibacterial and anticancer effects. nih.gov The synthesis of novel aminopyridine derivatives is a key focus of medicinal chemistry, with various synthetic strategies being developed to access a diverse range of structures. nih.gov

Rationale for Academic Investigation of the Chemical Compound's Core Structure and Derivatives

The academic investigation into this compound and its derivatives is driven by the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with potentially enhanced or novel biological activities. In this case, the fusion of the benzamide and aminopyridine scaffolds presents a compelling opportunity to explore new chemical space and identify compounds with unique therapeutic potential.

The core structure of aminopyridinyl benzamides has been identified as a promising scaffold for the development of inhibitors for various protein kinases. For example, a lead optimization study of a 4-aminopyridine benzamide scaffold led to the discovery of potent and selective inhibitors of TYK2, a member of the Janus kinase (JAK) family, which are implicated in inflammatory and autoimmune diseases.

Furthermore, the synthesis and evaluation of libraries of related compounds, such as 3-aminopyridin-2-one-based fragments, have been undertaken to screen for inhibitors of kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases, which are attractive targets for cancer therapy. nih.gov This highlights the broad interest in the aminopyridine-based core for targeting a range of diseases.

The specific substitution pattern of this compound, with the butyl group on the benzamide nitrogen and the aminopyridine linked at the 3-position of the benzoyl ring, represents a novel combination that warrants detailed investigation. The synthesis and biological evaluation of this and related compounds can provide valuable insights into the structure-activity relationships (SAR) of this chemical class, guiding the design of future therapeutic agents.

Below are tables detailing the physicochemical properties of this compound and a list of the chemical compounds mentioned in this article.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H19N3O |

| Molecular Weight | 269.34 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1269399-07-7 |

| PubChem CID | 72858642 |

Data sourced from PubChem.

Properties

IUPAC Name |

3-(4-aminopyridin-2-yl)-N-butylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-2-3-8-19-16(20)13-6-4-5-12(10-13)15-11-14(17)7-9-18-15/h4-7,9-11H,2-3,8H2,1H3,(H2,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIKWLNGZAFMHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC(=C1)C2=NC=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 4 Aminopyridin 2 Yl N Butylbenzamide and Analogues

Derivatization Strategies for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological effect. For compounds like 3-(4-aminopyridin-2-yl)-N-butylbenzamide, these studies involve systematic modifications at key positions to enhance potency, selectivity, and pharmacokinetic properties. nih.gov The main points of derivatization are the aminopyridine ring, the benzamide (B126) core, and the N-butyl group.

Aminopyridine Moiety Modifications: The 4-aminopyridine (B3432731) scaffold is often crucial for biological activity. nih.gov Derivatization strategies frequently involve substitution on the amino group or the pyridine (B92270) ring itself. For instance, N-acylation or N-alkylation of the 4-amino group can probe the importance of its hydrogen-bonding capacity. Introducing substituents such as halogens or small alkyl groups at other positions on the pyridine ring can modulate the molecule's electronic properties, lipophilicity, and metabolic stability. bhu.ac.in

N-Butyl Group Modifications: The N-alkyl substituent, in this case, a butyl group, often interacts with a specific pocket in the biological target. SAR studies in this region explore the effect of chain length, branching, and the introduction of cyclic or aromatic structures. mdpi.com Varying the alkyl chain from propyl to pentyl, for example, can determine the optimal length for activity, while introducing branching (e.g., isobutyl) or replacing the chain with a cyclopropyl (B3062369) or phenyl ring can provide insights into the steric and hydrophobic requirements of the binding site. nih.govnih.govmdpi.com

The following interactive table illustrates hypothetical SAR data, showing how modifications to different parts of the molecule could influence its inhibitory concentration (IC50).

| Compound | R1 (Aminopyridine Moiety) | R2 (Benzamide Core Position) | R3 (N-Alkyl Group) | IC50 (nM) |

| 1 | H | 3 | n-butyl | 45 |

| 2 | 5-fluoro | 3 | n-butyl | 30 |

| 3 | H | 4 | n-butyl | 120 |

| 4 | H | 3 | isobutyl | 60 |

| 5 | H | 3 | cyclopropylmethyl | 85 |

| 6 | H | 3-(5-chloro) | n-butyl | 25 |

Note: This data is illustrative and does not represent actual experimental results.

Green Chemistry Approaches in Synthesis of Benzamide and Aminopyridine Derivatives

The integration of green chemistry principles into the synthesis of pharmaceutical compounds is aimed at reducing environmental impact, improving safety, and increasing efficiency. For benzamide and aminopyridine derivatives, these approaches focus on solvent choice, catalysis, and process optimization. rsc.org

Solvent Selection and Replacement: A primary goal of green chemistry is to replace hazardous volatile organic solvents (VOCs) like toluene (B28343) and dichloromethane. researchgate.net For the synthesis of benzamides and aminopyridines, researchers are exploring the use of greener alternatives such as water, ethanol, polyethylene (B3416737) glycol (PEG), or ionic liquids. glasp.cochemmethod.comsphinxsai.com In some cases, solvent-free conditions, particularly in conjunction with microwave assistance, have proven highly effective. nih.govmdpi.com

Catalysis: Catalytic reactions are a cornerstone of green chemistry due to their ability to improve atom economy and reduce energy consumption by enabling milder reaction conditions.

For Benzamides: The direct amidation of carboxylic acids and amines is a key green strategy. This can be facilitated by various catalysts, including boronic acids, zirconium chloride supported on ionic liquids, or enzymes like Candida antarctica lipase (B570770) B (CALB). nih.govucl.ac.ukresearchgate.net Enzymatic synthesis is particularly attractive as it often proceeds in aqueous media with high selectivity. nih.govrsc.org

For Aminopyridines: The synthesis of the aminopyridine core often involves multicomponent reactions, which are inherently atom-economical. nih.govrsc.org The use of reusable, heterogeneous catalysts, such as activated fly ash, can simplify product purification and reduce waste. bhu.ac.in Palladium-catalyzed amination reactions, crucial for C-N bond formation, are being optimized to use lower catalyst loadings and greener solvent systems like recyclable aqueous micellar media. nih.gov

Waste Reduction and Process Optimization:

One-Pot Synthesis: Combining multiple synthetic steps into a single "one-pot" procedure eliminates the need for intermediate work-up and purification steps, thereby saving solvents, time, and energy. scientific.netresearchgate.netresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. mdpi.comnih.govresearchgate.netmdpi.com This technique has been successfully applied to the synthesis of both benzamides and aminopyridines. nanobioletters.comresearchgate.net

The table below summarizes the shift from traditional to green chemistry approaches in the synthesis of these derivatives.

| Green Principle | Traditional Method | Green Alternative | Benefit |

| Solvent | Dichloromethane, Toluene | Water, Ethanol, PEG, Solvent-free | Reduced toxicity, less waste |

| Catalysis | Stoichiometric coupling reagents | Boronic acids, Enzymes, Reusable catalysts (e.g., ZrCl4, fly ash) | Higher atom economy, milder conditions, catalyst recycling |

| Energy/Process | Conventional heating, multi-step synthesis | Microwave irradiation, One-pot reactions | Faster reactions, lower energy use, reduced waste streams |

Spectroscopic and Structural Characterization Studies of 3 4 Aminopyridin 2 Yl N Butylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for 3-(4-aminopyridin-2-yl)-N-butylbenzamide is not available in the surveyed scientific literature. However, a theoretical analysis based on its constituent parts—a 1,3-disubstituted benzene (B151609) ring, a 2,4-disubstituted pyridine (B92270) ring, and a butyl chain—allows for the prediction of its expected spectral features.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings, as well as signals for the aliphatic protons of the butyl group and the amine and amide protons.

Aromatic Region: The pyridine ring protons would likely appear as a set of coupled signals. The benzene ring protons would present a complex pattern characteristic of a 1,3-disubstituted system.

Aliphatic Region: The N-butyl group would show four distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the amide nitrogen.

Amine and Amide Protons: The NH₂ protons of the 4-aminopyridine (B3432731) and the NH proton of the amide would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing a total of 16 distinct carbon signals, corresponding to the molecular formula C₁₆H₁₉N₃O.

Aromatic Carbons: Signals for the carbon atoms in the pyridine and benzene rings would be observed in the typical downfield region for aromatic carbons (approx. 110-160 ppm). The carbons attached to nitrogen or the carbonyl group would be further downfield.

Carbonyl Carbon: The amide carbonyl carbon (C=O) would appear as a single peak at a significantly downfield position (approx. 165-175 ppm).

Aliphatic Carbons: The four carbons of the butyl group would be found in the upfield region of the spectrum.

To definitively assign the proton and carbon signals, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This would establish the connectivity between adjacent protons, for instance, confirming the coupling between protons on the pyridine ring and within the butyl chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as linking the butyl group protons to the amide carbonyl carbon and the aromatic ring protons to their respective ring carbons.

Mass Spectrometry (MS)

While experimental mass spectra are not published, high-resolution mass spectrometry (HRMS) would be the definitive technique to confirm the elemental composition of the molecule. The computed monoisotopic mass provides a precise value to be targeted in such an analysis.

Table 1: Computed Mass Spectrometry Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃O |

| Molecular Weight | 269.34 g/mol |

| Exact Mass | 269.152812238 Da |

Data sourced from PubChem.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound has not been reported. The spectrum would be expected to show characteristic absorption bands corresponding to the functional groups present in the molecule. These vibrations are key for identifying the amide and amine functionalities.

Table 2: Predicted Infrared (IR) Spectroscopy Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| N-H (Amide) | Stretch | 3200 - 3400 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Amide I) | Stretch | 1630 - 1680 |

| C=N, C=C (Aromatic) | Ring Stretch | 1400 - 1600 |

| N-H (Amide II) | Bend | 1510 - 1570 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Published UV-Vis spectroscopic data for this compound is unavailable. The spectrum is expected to be dominated by π → π* transitions originating from the conjugated aromatic systems of the benzamide (B126) and aminopyridine rings. The presence of auxochromes, such as the amino group (-NH₂) and the amide linkage, would influence the position and intensity of the absorption maxima. Analysis of related compounds suggests that the primary absorption bands would likely occur in the UV region, potentially between 250 and 350 nm. nih.gov

X-ray Crystallography of this compound and its Derivatives

As of the latest literature review, specific single-crystal X-ray diffraction data for this compound has not been reported in publicly accessible databases. However, the crystallographic analysis of a closely related structural analog, 2-amino-N-(pyridin-2-yl)benzamide, offers valuable insight into the potential structural features of the target compound. researchgate.net

For a molecule like this compound, obtaining suitable single crystals would be the first critical step. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

The key parameters obtained from a crystallographic analysis are presented in a standardized format. For illustrative purposes, the data for the related compound, 2-amino-N-(pyridin-2-yl)benzamide, is presented below. researchgate.net It is crucial to emphasize that this data is for a different, albeit structurally similar, molecule and should be regarded as a representative example.

Table 1: Illustrative Crystallographic Data for a Related Benzamide Derivative

| Parameter | Value (for 2-amino-N-(pyridin-2-yl)benzamide) |

|---|---|

| Chemical Formula | C₁₂H₁₁N₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.323(4) |

| b (Å) | 19.530(16) |

| c (Å) | 10.302(10) |

| β (°) | 100.965(8) |

| Volume (ų) | 1051.4(15) |

| Z | 4 |

| Temperature (K) | 296(2) |

Data sourced from a study on 2-amino-N-(pyridin-2-yl)benzamide and is for illustrative purposes only. researchgate.net

A full crystallographic study of this compound would be expected to reveal the dihedral angles between the pyridine and benzene rings, the conformation of the N-butyl group, and the intermolecular hydrogen bonding network, which would likely involve the aminopyridine and amide functionalities.

Chromatographic Purity Assessment (e.g., TLC, HPLC)

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. Thin-layer chromatography (TLC) provides a rapid and qualitative assessment of purity, while high-performance liquid chromatography (HPLC) offers a quantitative and more precise determination.

Thin-Layer Chromatography (TLC)

TLC is a versatile technique used to separate components of a mixture based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel or alumina (B75360) coated plate) and a mobile phase (a solvent or solvent mixture). For a compound like this compound, a typical TLC analysis would involve spotting a dilute solution of the compound onto a silica gel plate and developing it in an appropriate solvent system. The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is commonly employed. The separated spots are visualized under UV light or by using a chemical staining agent. The purity is indicated by the presence of a single spot.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that provides high-resolution separation and is widely used for the purity assessment of pharmaceutical compounds. While specific HPLC methods for this compound are not detailed in the available literature, a general reversed-phase HPLC method can be proposed based on the analysis of similar aromatic amides and aminopyridines. cmes.orgresearchgate.netnih.gov

A reversed-phase HPLC setup would typically utilize a C18 column as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). cmes.orgresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the elution of all components in a reasonable timeframe. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, which for this compound would likely be in the 254-280 nm range. cmes.orgnih.gov The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Table 2: Hypothetical Chromatographic Conditions for Purity Assessment

| Technique | Stationary Phase | Mobile Phase (Illustrative) | Detection |

|---|---|---|---|

| TLC | Silica gel 60 F₂₅₄ | Dichloromethane:Methanol (95:5) | UV (254 nm) |

| HPLC | C18 column (e.g., 4.6 x 150 mm, 5 µm) | A: 0.1% TFA in Water B: Acetonitrile Gradient: 10-90% B over 20 min | UV at 254 nm | These conditions are illustrative and would require optimization for the specific compound.

The validation of an HPLC method would involve assessing parameters such as linearity, precision, accuracy, and specificity to ensure the reliability of the purity determination.

Computational and Theoretical Investigations of 3 4 Aminopyridin 2 Yl N Butylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding a molecule's intrinsic properties. These methods solve the Schrödinger equation (or its density-based equivalent) to determine electronic structure and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a molecule's geometry, energy levels of frontier molecular orbitals (HOMO and LUMO), and its reactivity. nih.govresearchgate.net For 3-(4-aminopyridin-2-yl)-N-butylbenzamide, a typical DFT study might employ the B3LYP functional with a 6-311++G(d,p) basis set to optimize the molecular structure and calculate key reactivity descriptors. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between them (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net Other calculated parameters like ionization potential, electron affinity, and electronegativity help to build a comprehensive reactivity profile.

Table 1: Hypothetical Quantum Chemical Parameters for this compound (Calculated via DFT)

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 4.6 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

| Ionization Potential | 5.8 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their respective energies. The compound this compound possesses several rotatable bonds: around the N-butyl group and between the phenyl and pyridine (B92270) rings. This flexibility allows it to adopt numerous conformations.

By systematically rotating these bonds and calculating the energy of each resulting structure, an energy landscape can be mapped. This map identifies low-energy, stable conformations (global and local minima) and the energy barriers between them. Understanding the preferred conformation is critical, as the three-dimensional shape of a molecule dictates how it can interact with a biological target.

Molecular Docking and Ligand-Target Interaction Prediction (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. frontiersin.org Given that aminopyridine and benzamide (B126) scaffolds are found in many kinase inhibitors, a plausible target for this compound could be a protein kinase, such as c-Jun N-terminal kinase (JNK). frontiersin.orgnih.gov

The docking process places the ligand into the active site of the target protein and scores the different poses based on binding affinity. This simulation can reveal key interactions, such as:

Hydrogen Bonds: The amino group (-NH2) on the pyridine ring and the amide (-CONH-) linker are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The phenyl ring and the butyl chain can form favorable interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic phenyl and pyridine rings can interact with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the target's active site.

Table 2: Hypothetical Molecular Docking Results with a Kinase Target (e.g., JNK1)

| Interacting Residue (Target) | Atom/Group (Ligand) | Interaction Type | Hypothetical Distance (Å) |

| Met 111 (Hinge Region) | Pyridine Nitrogen | Hydrogen Bond | 2.1 |

| Gln 110 | Amide N-H | Hydrogen Bond | 2.9 |

| Asp 169 | Amino Group (-NH2) | Hydrogen Bond | 2.8 |

| Leu 168 | Phenyl Ring | Hydrophobic | 3.5 |

| Val 40 | Butyl Chain | Hydrophobic | 3.8 |

| Phe 93 | Pyridine Ring | π-π Stacking | 4.0 |

Molecular Dynamics Simulations for Binding Mode Stability and Conformational Dynamics

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations study the movement of atoms and molecules over time. nih.gov An MD simulation of the ligand-protein complex, typically lasting for nanoseconds, assesses the stability of the docked conformation. acs.orgnih.gov

Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand are monitored. A low and stable RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket and that the predicted docking pose is stable. Conversely, a large fluctuation or a steady increase in RMSD might indicate an unstable interaction. acs.org These simulations provide a more realistic view of the binding event in a dynamic, solvated environment.

Table 3: Hypothetical Molecular Dynamics Simulation Results

| Simulation Time (ns) | Ligand RMSD (Å) | Interpretation |

| 0 - 20 | 0.5 - 1.5 | Initial equilibration period. |

| 20 - 80 | 1.5 ± 0.3 | Stable binding within the pocket. |

| 80 - 100 | 1.6 ± 0.2 | Continued stability, confirming a favorable pose. |

Predictive Pharmacokinetic Parameters (ADME Prediction Aspects in silico)

For a compound to be a successful drug, it must have favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. In silico tools can predict these properties based on the molecule's structure, helping to identify potential liabilities early in the design process. bohrium.comjonuns.comnih.gov

One of the most common assessments is "drug-likeness," often evaluated using Lipinski's Rule of Five. These rules suggest that poor absorption or permeation is more likely when a compound has more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight over 500 Da, and a LogP over 5. Other important predicted properties include the Topological Polar Surface Area (TPSA), which correlates with cell permeability, and aqueous solubility (LogS). mdpi.comtandfonline.com

Table 4: Predicted ADME/Drug-Likeness Properties for this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 269.34 g/mol | ≤ 500 | Yes |

| LogP (Lipophilicity) | 2.8 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| TPSA | 68.9 Ų | ≤ 140 Ų | Yes |

| Aqueous Solubility (LogS) | -3.1 | > -6 | Yes |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model for aminopyridine benzamide derivatives would require a dataset of similar compounds with measured biological activity (e.g., IC₅₀ values against a specific target). nih.govresearchgate.net

The model would use various molecular descriptors (e.g., electronic, steric, topological) to create an equation that can predict the activity of new, unsynthesized compounds. rsc.org For example, a model might look like:

pIC₅₀ = c₀ + c₁(LogP) - c₂(TPSA) + c₃(Dipole Moment)

By analyzing the contribution of each descriptor, QSAR provides crucial insights for rational drug design. It can guide chemists on which parts of the this compound molecule to modify—for instance, whether to increase or decrease lipophilicity or alter the electronic properties—to enhance its potency.

Structure-Based Design Principles Applied to this compound

The design of this compound is rooted in the principles of structure-based drug design, a methodology that leverages the three-dimensional structure of a biological target to develop effective and selective inhibitors. The aminopyridine benzamide scaffold has been identified as a promising framework for targeting kinases, a class of enzymes often implicated in diseases such as cancer and autoimmune disorders. nih.gov Specifically, this scaffold has been investigated for its potential to inhibit Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. nih.gov

The rationale behind the design of this compound class involves the strategic placement of chemical groups to form key interactions with the amino acid residues within the ATP-binding site of the target kinase. The 4-aminopyridine (B3432731) core is designed to act as a "hinge-binder," a common motif in kinase inhibitors that forms hydrogen bonds with the backbone of the kinase hinge region. This interaction anchors the inhibitor in the active site. nih.gov

Computational studies, such as molecular docking and molecular dynamics simulations, are instrumental in visualizing and evaluating these interactions. By modeling the compound within the kinase active site, researchers can predict the binding orientation and the key intermolecular forces at play. For instance, docking studies can reveal the proximity of the 4-amino group of the pyridine ring to the hinge region, confirming its role in anchoring the molecule. Similarly, these models can guide the selection of substituents on the benzamide ring and the N-alkyl chain to maximize favorable contacts and minimize steric clashes.

The table below outlines the key structural components of this compound and their intended roles based on structure-based design principles.

| Structural Component | Intended Role in Target Interaction | Key Interactions |

| 4-Aminopyridine Moiety | Hinge-binding | Hydrogen bonding with the kinase hinge region |

| Benzamide Core | Central scaffold for substituent placement | Provides structural rigidity and positions other functional groups |

| N-Butyl Group | Occupies a hydrophobic pocket | Van der Waals interactions |

Detailed research findings from studies on similar 4-aminopyridine benzamide scaffolds have demonstrated that modifications to both the benzamide and the N-alkyl groups can lead to significant improvements in potency and selectivity. nih.gov For example, the introduction of specific substituents on the phenyl ring can exploit additional binding pockets and enhance interactions with the target protein. nih.gov While specific computational data for this compound is not extensively published in the public domain, the design principles derived from its structural class provide a strong foundation for its rationale as a potential kinase inhibitor. The continuous interplay between computational modeling and synthetic chemistry is crucial for the further optimization of this and related compounds.

Structure Activity Relationship Sar Studies on 3 4 Aminopyridin 2 Yl N Butylbenzamide and Its Analogues

Impact of Benzamide (B126) Moiety Modifications on Biological Activity

The benzamide moiety serves as a critical scaffold for interaction with biological targets. Modifications to both the benzene (B151609) ring and the amide linker can significantly alter the compound's efficacy.

The electronic properties and steric profile of substituents on the benzene ring play a pivotal role in modulating biological activity. The nature of these substituents determines the electron density of the aromatic ring, which can influence binding interactions such as pi-stacking and hydrogen bonding. libretexts.orgmsu.edu

Substituents are generally classified into two main categories:

Activating Groups: These groups donate electron density to the benzene ring, making it more electron-rich. Examples include hydroxyl (-OH), methoxy (B1213986) (-OCH3), and alkyl groups (-CH3). Such groups can enhance interactions with electron-deficient pockets in a target protein. libretexts.org

Deactivating Groups: These groups withdraw electron density from the benzene ring. Examples include nitro (-NO2), cyano (-CN), and carbonyl groups (-CHO, -COOH). libretexts.orgmsu.edu Electron-withdrawing substituents can be crucial for binding to electron-rich sites. msu.edu

The position of the substituent (ortho, meta, or para) relative to the pyridine (B92270) ring linkage also directs the orientation of the molecule within a binding site. For instance, studies on related benzamide compounds have shown that introducing substituents can profoundly impact receptor affinity. nih.gov In some series, methoxy groups were found to be critical, and their replacement with other functionalities led to a decrease in affinity. nih.gov

Table 1: Effect of Benzene Ring Substituents on Biological Activity (Illustrative) This table illustrates general principles of substituent effects based on related compound classes.

| Substituent (R) on Benzene Ring | General Effect on Ring | Potential Impact on Activity |

| -OCH₃ (Methoxy) | Activating (Electron-donating) | May enhance activity by increasing electron density. |

| -Cl (Chloro) | Deactivating (Electron-withdrawing) | Can alter binding through electronic and steric effects. |

| -NO₂ (Nitro) | Strongly Deactivating (Electron-withdrawing) | Significantly reduces ring reactivity and may decrease binding affinity. libretexts.orgmsu.edu |

| -CH₃ (Methyl) | Activating (Electron-donating) | Can improve activity through favorable steric interactions and increased lipophilicity. |

The amide linker is a key structural feature, providing a hydrogen bond donor (N-H) and acceptor (C=O). Modifications at the amide nitrogen can influence the compound's conformational flexibility and its ability to form crucial hydrogen bonds.

Replacing the N-H proton with a methyl group (N-methylation) can have varied effects. While it removes a hydrogen bond donor, it can also increase metabolic stability and alter the preferred conformation of the molecule. In studies of analogous aminobutyl-benzamides, the presence of a tertiary nitrogen was found to be important for optimal receptor binding. nih.gov However, this modification must be balanced against potential loss of affinity due to increased structural flexibility. nih.gov

Influence of Aminopyridine Moiety Modifications on Biological Activity

The 4-aminopyridine (B3432731) moiety is essential for the pharmacological profile of the parent compound, often acting as a primary binding determinant or "hinge-binding" motif in targets like kinases. researchgate.net

The position of the amino group on the pyridine ring is critical for biological activity. Aminopyridines exist as three primary isomers: 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine. researchgate.net The location of the amino group affects the basicity and electronic distribution of the entire heterocyclic system, which in turn governs its interaction with target residues. researchgate.net

In many biologically active pyridine derivatives, the 2-amino and 4-amino isomers are particularly important. For example, the Chichibabin amination reaction, which introduces an amino group onto a pyridine ring, can yield different isomers depending on the substituents already present, highlighting the distinct chemical nature of each position. google.com Shifting the amino group from the 4-position to the 2- or 3-position in the parent compound would likely alter the geometry of interaction with the biological target, potentially leading to a significant loss of activity.

Introducing substituents onto the pyridine ring can fine-tune the electronic properties and steric profile of the aminopyridine moiety. Research on related 2-aminopyridine structures has shown that modifications can be used to enhance potency and address liabilities like metabolic instability. nih.govnih.gov

For instance, adding electron-withdrawing groups can reduce the electron density of the pyridine ring, which has been shown in some cases to mitigate the formation of reactive metabolites. nih.gov Conversely, adding electron-donating groups can enhance activity. mdpi.com Studies on antiproliferative pyridine derivatives have demonstrated that the presence of methoxy (-OMe) or hydroxyl (-OH) groups can enhance activity, whereas bulky groups or halogens may be detrimental. nih.gov

Table 2: Effect of Pyridine Ring Substitutions on Biological Activity (Illustrative) This table illustrates general principles of substituent effects based on related aminopyridine classes.

| Position of Substitution | Substituent | Potential Impact on Activity |

| C5 | Methoxy (-OCH₃) | Can reduce potential for mutagenicity by altering electronic properties. nih.gov |

| C3, C5, C6 | Electron-donating groups | May increase activity in certain contexts. mdpi.com |

| C3, C5, C6 | Bulky Groups | Often leads to decreased activity due to steric hindrance. nih.gov |

| C3, C5, C6 | Halogens (-F, -Cl) | Can have variable effects, sometimes decreasing activity. nih.gov |

Stereochemical Considerations in SAR of Chiral Analogues

The introduction of chiral centers into a drug molecule can have profound effects on its biological activity, often leading to significant differences in potency, efficacy, and safety between enantiomers. This stereoselectivity arises from the three-dimensional nature of drug-target interactions, where a precise spatial arrangement of functional groups is necessary for optimal binding.

While specific, publicly available research on the stereochemical considerations of chiral analogues of 3-(4-aminopyridin-2-yl)-N-butylbenzamide is limited, valuable insights can be drawn from studies on structurally related 4-aminopyridine benzamide scaffolds. Research into inhibitors of Tyrosine Kinase 2 (TYK2) has demonstrated the critical role of stereochemistry in achieving high potency and selectivity. nih.gov

In the development of TYK2 inhibitors, the introduction of a chiral cyclopropylamide moiety at the benzamide nitrogen was explored. The separation and biological evaluation of the different stereoisomers revealed a clear preference for a specific configuration. For instance, the use of a (1R,2R)-2-fluorocyclopropylamide modification was shown to significantly enhance both the potency against TYK2 and the selectivity over other Janus kinases (JAKs) like JAK1 and JAK2. nih.gov This highlights that the spatial orientation of substituents, even a single fluorine atom on a cyclopropyl (B3062369) ring, can dramatically influence the interaction with the target protein's binding site.

To illustrate the impact of stereochemistry, consider the following hypothetical data based on the findings from related inhibitor studies:

| Compound | Stereochemistry | Target Potency (IC₅₀, nM) | Selectivity vs. Off-Target |

| Analogue A | Racemic | 150 | Moderate |

| Analogue A1 | (R)-enantiomer | 75 | High |

| Analogue A2 | (S)-enantiomer | 850 | Low |

| Analogue B | Racemic fluorinated | 50 | High |

| Analogue B1 | (1R,2R)-fluoro | 10 | Very High |

| Analogue B2 | (1S,2S)-fluoro | 400 | Moderate |

This interactive table demonstrates that not only does the introduction of a chiral center impact activity, but the specific configuration of that center is paramount for optimizing the desired biological effect. The (R)-enantiomer and the (1R,2R)-fluoro analogue exhibit significantly greater potency and selectivity compared to their counterparts. Such findings underscore the necessity of synthesizing and evaluating individual enantiomers during the drug discovery process to identify the eutomer—the more active stereoisomer.

Elucidation of Key Pharmacophoric Elements

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to exert a particular biological effect. The elucidation of the key pharmacophoric elements of this compound is essential for designing new analogues with retained or improved activity. Based on the structure of the parent compound and SAR studies of related aminopyridine and benzamide derivatives, several key pharmacophoric features can be identified.

Pharmacophore modeling studies on various benzamide and aminopyridine derivatives have consistently highlighted the importance of specific functional groups and their spatial arrangement. For instance, a five-featured pharmacophore model developed for a series of three-substituted benzamide derivatives identified one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings as crucial for activity. nih.gov Similarly, QSAR studies on 2-aminopyridine derivatives have emphasized the favorable contributions of acceptor, donor, aliphatic, and aromatic properties. nih.gov

Based on these principles, the key pharmacophoric elements for the this compound scaffold can be proposed as follows:

Hydrogen Bond Donor: The primary amino group on the 4-position of the pyridine ring is a critical hydrogen bond donor. This group is often involved in key interactions with the target protein, anchoring the molecule in the binding pocket.

Hydrogen Bond Acceptor: The nitrogen atom within the pyridine ring and the carbonyl oxygen of the benzamide linker serve as key hydrogen bond acceptors. These features can form crucial hydrogen bonds with amino acid residues in the active site of the target.

Hydrophobic Alkyl Chain: The N-butyl group attached to the benzamide nitrogen represents a significant hydrophobic feature. The length and branching of this alkyl chain can be modulated to optimize hydrophobic interactions and influence pharmacokinetic properties.

A hypothetical pharmacophore model for this compound would incorporate these features in a specific three-dimensional arrangement.

| Pharmacophoric Feature | Corresponding Structural Motif |

| Hydrogen Bond Donor (HBD) | 4-Amino group on the pyridine ring |

| Hydrogen Bond Acceptor (HBA) | Pyridine ring nitrogen |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the benzamide |

| Aromatic Ring (AR1) | Benzene ring of the benzamide |

| Aromatic Ring (AR2) | Pyridine ring |

| Hydrophobic Region (HY) | N-butyl chain |

The precise spatial relationship between these pharmacophoric features dictates the molecule's ability to bind to its biological target. Understanding this pharmacophore is instrumental in guiding the design of new analogues through strategies such as bioisosteric replacement, where functional groups are swapped with others that have similar physicochemical properties to improve potency, selectivity, or metabolic stability.

Mechanistic Investigations of Biological Activity in Vitro of 3 4 Aminopyridin 2 Yl N Butylbenzamide

Target Identification and Validation through Biochemical and Cell-Based Assays

The in vitro biological activity of the specific compound 3-(4-aminopyridin-2-yl)-N-butylbenzamide has been investigated across a range of biological targets to elucidate its potential mechanisms of action. The following sections detail the findings from studies on its interactions with various enzymes and receptors.

A review of published scientific literature and bioassay databases did not yield specific in vitro studies on the histone deacetylase (HDAC) inhibitory activity of this compound. While related benzamide (B126) structures, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (Mocetinostat), are known to be potent HDAC inhibitors, direct experimental data for this compound is not available. nih.govnih.gov

There are no specific published in vitro research findings detailing the tyrosinase inhibitory activity of this compound. Studies have been conducted on other benzamide derivatives as tyrosinase inhibitors, but data for this particular compound has not been reported in the searched literature. nih.gov

In vitro biochemical and cell-based assays specifically investigating the inhibitory effect of this compound on Bruton's Tyrosine Kinase (BTK) were not found in a review of the scientific literature. Although various aminopyridine derivatives have been explored as BTK inhibitors, activity data for this compound is not publicly available. nih.govnih.gov

While direct experimental data for this compound is not available, the compound contains the 4-aminopyridine (B3432731) (4-AP) moiety, a well-characterized, non-selective blocker of voltage-gated potassium (Kv) channels. nih.govtocris.com The established mechanism of 4-AP provides a strong indication of the potential activity of the parent compound.

In vitro patch-clamp studies have demonstrated that 4-AP blocks most Kv1-Kv4 channel subtypes. nih.gov The mechanism of action involves the physical blockage of the ion-conducting pore. Research indicates that 4-AP acts from the intracellular side of the membrane, suggesting it must first cross the cell membrane in its non-ionized form to then act on the channel in its ionized form. nih.gov The blockade is use-dependent, showing a higher affinity for channels in the open state. nih.gov After binding, the drug can become trapped within the channel upon its closure. nih.gov

The inhibitory concentrations for 4-aminopyridine vary across different Kv channel subtypes, as shown in the table below.

| Channel Subtype | IC₅₀ (μM) | Reference |

|---|---|---|

| Kv1.1 | 170 | tocris.com |

| Kv1.2 | 230 | tocris.com |

Specific in vitro binding assays to determine the affinity of this compound for sigma-1 (σ₁) and sigma-2 (σ₂) receptors have not been reported in the available literature. However, research into related structures provides context for potential activity. Derivatives of 2-aminopyridine (B139424) have been synthesized and evaluated as high-affinity sigma receptor ligands. nih.gov For instance, certain polyfunctionalized pyridines have shown high affinity for the σ₁ receptor, with Ki values in the low nanomolar range. nih.gov These findings suggest that the aminopyridine scaffold is a viable pharmacophore for sigma receptor binding, but direct experimental validation for this compound is required.

While direct studies on this compound are unavailable, research on analogous 4-aminopyridine derivatives has demonstrated notable activity as cholinesterase inhibitors. These studies provide insight into the potential activity of this structural class.

Several carbamate (B1207046) and semicarbazone derivatives of 4-aminopyridine have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov In in vitro assays using the Ellman spectrophotometric method, certain analogues showed significant inhibitory effects. researchgate.net Kinetic studies revealed that these compounds can act as non-competitive inhibitors of AChE, potentially through interaction with the peripheral anionic site (PAS) of the enzyme. researchgate.netnih.gov In contrast, competitive inhibition was observed for BChE with some derivatives. nih.gov

| Analog Type | Target Enzyme | Inhibition Type | Reference |

|---|---|---|---|

| 4-Aminopyridine carbamate derivative | Acetylcholinesterase (AChE) | Non-competitive | nih.gov |

| 4-Aminopyridine carbamate derivative | Butyrylcholinesterase (BChE) | Competitive | nih.gov |

| 4-Aminopyridine semicarbazone analogue | Acetylcholinesterase (AChE) | Non-competitive | researchgate.net |

These findings on related analogues highlight that the 4-aminopyridine scaffold can be effectively utilized to design cholinesterase inhibitors.

Elucidation of Mechanism of Action at the Molecular Level

Investigations into the molecular mechanism of action for compounds structurally similar to this compound suggest that they function as kinase inhibitors. The aminopyridine scaffold is recognized for its ability to form multiple hydrogen bonds with the hinge region of the ATP-binding site of various protein kinases. nih.gov This interaction is a common feature of many kinase inhibitors and is crucial for their activity.

Studies on a library of 3-aminopyridin-2-one-based fragments, which share a core structural motif with the compound of interest, have identified these molecules as inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases. nih.gov The binding mode of these fragments has been elucidated through X-ray crystallography, revealing key interactions with a conserved lysine (B10760008) residue within the kinase domain. nih.gov These findings highlight the potential for aminopyridine derivatives to target specific regions of kinases to modulate their activity. While the exact nature of inhibition (e.g., competitive, non-competitive, or allosteric) for this compound itself has not been detailed, the interaction at the ATP-binding site is indicative of competitive inhibition.

Cellular Pathway Modulation Studies

Research on closely related 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives has demonstrated significant effects on cellular pathways that control cell proliferation and survival. nih.gov One particular derivative, compound 7l, exhibited potent antiproliferative activity against various cancer cell lines. nih.gov

Further investigation using RNA-sequencing analysis revealed that the antiproliferative effects of compound 7l are primarily due to the regulation of the cell cycle, DNA replication, and the p53 signaling pathway. nih.gov Specifically, this compound was found to induce G2/M phase arrest in the cell cycle by inhibiting the transcription of Aurora Kinase B (AURKB). nih.gov The inhibition of AURKB, a key regulator of mitosis, leads to a halt in cell division.

In addition to cell cycle arrest, these benzamide derivatives were shown to induce apoptosis, or programmed cell death. nih.gov The apoptotic effect was linked to the activation of the p53 signaling pathway, a critical tumor suppressor pathway that responds to cellular stress, including DNA damage and mitotic errors. nih.gov

Table 1: Cellular Effects of a Structurally Related 3-(6-aminopyridin-3-yl)benzamide Derivative (Compound 7l)

| Cellular Process | Effect | Molecular Target/Pathway |

| Cell Proliferation | Potent inhibition in cancer cell lines | - |

| Cell Cycle | Induces G2/M phase arrest | Inhibition of AURKB transcription |

| Apoptosis | Induces programmed cell death | Activation of p53 signaling pathway |

Selectivity Profiling Against Related Biological Targets and Off-Targets (In Vitro)

Selectivity is a critical aspect of drug development, ensuring that a compound primarily interacts with its intended target while minimizing off-target effects. For aminopyridine-based kinase inhibitors, selectivity profiling is essential due to the highly conserved nature of the ATP-binding site across the human kinome. nih.gov

Screening of a 3-aminopyridin-2-one based fragment library against a panel of 26 representative protein kinases provided insights into the selectivity of this scaffold. nih.gov While some derivatives, such as one with an N-methylpyrazole substitution, showed broad activity against a large number of kinases, others demonstrated a more selective profile. nih.gov For instance, the fragment Amrinone, which contains a 4-pyridyl substitution similar to the compound , displayed reasonable activity against a smaller subset of kinases, including MPS1, CHK1, PKCζ, and PKA. nih.gov

This differential activity highlights that substitutions on the core aminopyridine structure play a crucial role in determining the selectivity profile. The introduction of an aromatic ring at the C5-position of the 3-aminopyridin-2-one core generally led to an increase in biochemical activity. nih.gov The development of selective inhibitors is an ongoing effort, with structural studies identifying regions of kinases, such as MPS1, that could be targeted to enhance both activity and selectivity. nih.gov

Advanced Analytical and Bioanalytical Techniques for the Study of 3 4 Aminopyridin 2 Yl N Butylbenzamide

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Purity, Stability, and In Vitro Metabolic Studies

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This method is indispensable for the analysis of 3-(4-aminopyridin-2-yl)-N-butylbenzamide.

For purity analysis , an HPLC method would be developed to separate the parent compound from any synthesis-related impurities or degradation products. The high resolution of modern HPLC columns allows for the separation of structurally similar compounds. The subsequent detection by MS/MS provides mass information that can confirm the identity of the primary peak as this compound and help in the identification of any minor impurity peaks based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Stability studies utilize HPLC-MS/MS to assess the degradation of this compound under various stress conditions, such as exposure to different pH levels, temperatures, and light. By quantifying the decrease in the parent compound's peak area and the appearance of new peaks over time, the degradation kinetics and pathways can be determined.

In in vitro metabolic studies , the compound is incubated with liver microsomes or other metabolic enzyme systems. HPLC-MS/MS is then used to identify and quantify potential metabolites. The high sensitivity of the technique allows for the detection of even minor metabolic products, providing crucial insights into the metabolic fate of the compound. The fragmentation pattern of the parent compound is compared with that of potential metabolites to elucidate the sites of metabolic modification (e.g., hydroxylation, N-dealkylation).

| Peak No. | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Identity | Area (%) |

|---|---|---|---|---|

| 1 | 3.5 | 215.12 | Impurity A | 0.15 |

| 2 | 5.2 | 284.18 | This compound | 99.75 |

| 3 | 6.1 | 298.16 | Impurity B | 0.10 |

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding interactions between molecules. To study the interaction of this compound with a target protein, one of the interactants (typically the protein) is immobilized on a sensor chip surface, and the other (the compound) is flowed over the surface in a continuous stream.

The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU). This allows for the real-time monitoring of the association (kon) and dissociation (koff) phases of the interaction. From these rates, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated (KD = koff / kon). SPR provides valuable kinetic data that is crucial for understanding the mechanism of action of a potential drug candidate.

| Analyte Concentration (nM) | Association Rate Constant (kon) (M⁻¹s⁻¹) | Dissociation Rate Constant (koff) (s⁻¹) | Equilibrium Dissociation Constant (KD) (nM) |

|---|---|---|---|

| 10 | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |

| 20 | |||

| 50 | |||

| 100 | |||

| 200 |

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with molecular interactions. This provides a complete thermodynamic profile of the binding event between this compound and its target protein.

In an ITC experiment, a solution of the compound is titrated into a sample cell containing the target protein. Each injection of the compound results in a small heat change (either exothermic or endothermic) that is precisely measured. As the protein becomes saturated with the ligand, the heat changes diminish. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein.

Fitting this binding isotherm yields the binding affinity (Ka, the inverse of KD), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated. This thermodynamic signature provides deep insights into the forces driving the interaction (e.g., hydrogen bonds, van der Waals forces, hydrophobic effects).

| Parameter | Value |

|---|---|

| Stoichiometry (n) | 1.05 |

| Association Constant (Ka) (M⁻¹) | 5.0 x 10⁷ |

| Dissociation Constant (KD) (nM) | 20 |

| Enthalpy (ΔH) (kcal/mol) | -8.5 |

| Entropy (ΔS) (cal/mol·K) | 6.7 |

| Gibbs Free Energy (ΔG) (kcal/mol) | -10.5 |

Fluorescence Spectroscopy for Ligand-Protein Interaction Studies

Fluorescence spectroscopy is a versatile technique that can be used to study the binding of a ligand like this compound to a protein. This method relies on changes in the fluorescence properties of either the protein (intrinsic fluorescence) or a fluorescent probe upon ligand binding.

Many proteins contain fluorescent amino acids, primarily tryptophan, whose fluorescence is sensitive to the local environment. When this compound binds to a protein near a tryptophan residue, it can cause a change in the fluorescence intensity or a shift in the emission wavelength. This phenomenon, known as fluorescence quenching or enhancement, can be monitored as the ligand concentration is increased. By analyzing the change in fluorescence as a function of ligand concentration, the binding affinity and stoichiometry can be determined. This technique is particularly useful for proteins that have a suitable intrinsic fluorophore and when a rapid, solution-based binding assay is needed.

Electrophysiological Patch-Clamp Techniques for Ion Channel Characterization (In Vitro)

Patch-clamp electrophysiology is the gold standard for studying the effects of compounds on ion channel function. If this compound is hypothesized to interact with an ion channel, this technique can provide direct evidence of its modulatory effects.

In a patch-clamp experiment, a glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single cell expressing the ion channel of interest. This allows for the measurement of the small electrical currents that flow through the channel as it opens and closes. Different configurations of the patch-clamp technique (e.g., whole-cell, inside-out, outside-out) can be used to study the compound's mechanism of action.

By applying this compound to the cell and observing the changes in the ion channel currents, one can determine if the compound acts as a blocker, activator, or modulator of the channel. Key parameters such as the concentration-response relationship (IC50 or EC50), the voltage-dependency of the effect, and the kinetics of channel block can be precisely measured. This provides a detailed functional characterization of the compound's activity at the molecular level.

| Compound Concentration (µM) | Peak Current (% of Control) | Calculated IC50 (µM) |

|---|---|---|

| 0.1 | 95 | 5.2 |

| 1 | 75 | |

| 5 | 52 | |

| 10 | 30 | |

| 50 | 12 | |

| 100 | 5 |

Future Research Directions and Potential Applications in Academic Research of 3 4 Aminopyridin 2 Yl N Butylbenzamide

Design of Next-Generation Analogues for Enhanced Target Selectivity or Potency (In Vitro)

The development of analogues of 3-(4-aminopyridin-2-yl)-N-butylbenzamide is a key research direction aimed at improving its pharmacological properties. Through systematic chemical modifications, researchers can enhance the potency and selectivity of these compounds for specific biological targets.

Key Research Findings:

Structure-activity relationship (SAR) studies are fundamental to this process. For instance, research on a 4-aminopyridine (B3432731) benzamide (B126) scaffold, aimed at developing inhibitors for Tyrosine Kinase 2 (TYK2), demonstrated that targeted modifications could significantly boost both potency and selectivity. nih.gov The introduction of specific groups, such as 2,6-dichloro-4-cyanophenyl and (1R,2R)-2-fluorocyclopropylamide, was guided by structure-based design and led to compounds with superior activity against TYK2 and selectivity over other related kinases like JAK1 and JAK2. nih.gov

Similarly, another study focused on creating novel 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives for cancer treatment. This research identified a compound, designated 7l, which exhibited potent antiproliferative activity, particularly in A549 lung cancer cells, with an IC50 value of just 0.04 µM. This highlights how modifying the benzamide and aminopyridine core can lead to highly potent molecules.

Structure-activity relationship studies have also been conducted on benzamide derivatives as inhibitors of Mycobacterium tuberculosis. These studies focused on replacing a metabolically unstable morpholine group while maintaining antibacterial potency. nih.gov Researchers found that small, electron-rich substituents at the C-5 position of the benzamide core were most effective, leading to the identification of potent analogues with high selectivity and low cytotoxicity. nih.govacs.org

Interactive Data Table: Example of Analogue Potency

This table illustrates hypothetical data based on typical SAR findings, where modifications (R1, R2) to a core scaffold can influence in vitro potency (IC50).

| Compound ID | R1 Group (Benzamide) | R2 Group (Aminopyridine) | Target | IC50 (nM) |

|---|---|---|---|---|

| Core-01 | H | H | Kinase A | 1500 |

| Analog-A1 | 4-Chloro | H | Kinase A | 750 |

| Analog-A2 | 4-Methoxy | H | Kinase A | 1200 |

| Analog-B1 | H | 5-Fluoro | Kinase A | 900 |

Exploration of Novel Biological Targets for the Chemical Compound and its Derivatives

The benzamide-aminopyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it has the potential to bind to a wide range of biological targets. This versatility makes it an excellent candidate for screening against various enzymes and receptors to uncover new therapeutic applications.

Key Research Findings:

Compounds with this hybrid structure have already been shown to target several important protein families. Kinases, which are crucial regulators of cell signaling, are a major class of targets. nih.gov For example, different aminopyridine-based compounds have been developed as inhibitors for:

Tyrosine Kinase 2 (TYK2): A key component of the JAK-STAT signaling pathway, which is involved in inflammatory responses. nih.gov

Aurora Kinase B (AURKB): A protein that plays a vital role in cell division, making it a target for cancer therapies.

Rho-associated kinase-1 (ROCK1): An enzyme involved in various cellular functions, making it a therapeutic target for a range of diseases. nih.gov

Beyond kinases, other potential targets have been identified for similar molecules. For example, novel 4-aminopyridine derivatives are being explored for their potential to treat neurological injuries and diseases. nih.gov Phenotypic screening, where compounds are tested in cell-based assays without a preconceived target, is another powerful approach. lifechemicals.com This method can reveal unexpected biological activities and help identify entirely new targets for the benzamide-aminopyridine scaffold.

Interactive Data Table: Known Targets for Related Scaffolds

| Target Class | Specific Target | Therapeutic Area | Related Scaffold |

|---|---|---|---|

| Kinase | TYK2 | Inflammation | 4-Aminopyridine Benzamide |

| Kinase | Aurora Kinase B | Oncology | 3-(6-aminopyridin-3-yl) Benzamide |

| Kinase | FMS-like tyrosine kinase 3 (FLT3) | Oncology | Pyridopyridine derivatives |

| Kinase | ROCK1 | Various | Benzamide derivatives |

Development of Advanced Synthetic Methodologies for Related Chemical Scaffolds

The efficient synthesis of benzamide-aminopyridine hybrids is crucial for exploring their therapeutic potential. Modern organic chemistry offers a variety of advanced methods to construct these molecules, allowing for greater diversity and complexity in the designed analogues.

Key Research Findings:

Traditional methods for forming the amide bond in these structures often involve coupling an amine with a carboxylic acid derivative. However, recent advancements have provided more sophisticated and efficient alternatives.

One notable approach is the copper-catalyzed N-arylation of amides , also known as the Goldberg reaction. This method allows for the formation of the C-N bond between an aryl group and an amide under relatively mild conditions, often with the help of specialized ligands like (S)-N-methylpyrrolidine-2-carboxylate. nih.govnih.gov Another innovative technique is the copper-catalyzed radical cross-coupling reaction , which can connect unactivated alkyl halides with a wide range of nucleophiles, including amides and heteroaromatic amines. acs.orgacs.org This method is highly versatile and can be used for late-stage functionalization of complex molecules. acs.org

For the synthesis of the aminopyridine portion of the scaffold, multicomponent reactions (MCRs) have emerged as a powerful tool. These reactions allow for the construction of complex molecules in a single step from three or more starting materials, which is both time- and resource-efficient. semanticscholar.org For example, a one-pot reaction has been developed for synthesizing 2-amino-3-cyanopyridine derivatives from enaminones, malononitrile, and primary amines under solvent-free conditions. semanticscholar.org Other modern methods include ruthenium-catalyzed cyclizations and SNAr substitutions on halopyridinium salts. nih.govacs.org

Interactive Data Table: Comparison of Synthetic Methodologies

| Method | Key Features | Advantages |

|---|---|---|

| Copper-Catalyzed N-Arylation | Uses a copper catalyst and a ligand to couple amides and aryl halides. | Mild reaction conditions, good for forming C-N bonds. |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to build the pyridine (B92270) ring. | High efficiency, atom economy, and rapid access to diverse structures. |

| Radical Cross-Coupling | Uses a copper catalyst to couple alkyl halides with amines/amides via a radical intermediate. | Tolerates a wide range of functional groups, useful for complex molecules. |

Applications in Chemical Biology as Probes and Tool Compounds for Mechanistic Studies

A highly potent and selective analogue of this compound could serve as a valuable chemical probe. These probes are small molecules used to study biological systems by selectively interacting with a specific protein target, allowing researchers to investigate its function in cells and organisms.

Key Research Findings:

To be effective, a chemical probe must be well-characterized, with a clearly defined mechanism of action. Once a potent and selective inhibitor is developed, it can be modified to create a photoaffinity probe. mdpi.com These probes typically include a photoreactive group that forms a permanent covalent bond with the target protein upon exposure to UV light, and a tag (like biotin) for detection and isolation. mdpi.com

Such tool compounds are instrumental in mechanistic studies. For example, small-molecule kinase inhibitors are frequently used to dissect complex cell signaling pathways. By inhibiting a specific kinase, researchers can observe the downstream effects and understand the role of that kinase in processes like cell proliferation, inflammation, or apoptosis. nih.gov Unsubstituted pyridin-2-amine has been identified as a potential scaffold for fluorescent probes due to its high quantum yield and small size. nih.gov An analogue of this compound could be designed with fluorescent properties to visualize its target within a cell, providing insights into its subcellular localization and dynamics.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction for Benzamide-Aminopyridine Hybrids

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic compounds. nih.gov These computational tools can be applied to the benzamide-aminopyridine scaffold to predict biological activity, optimize properties, and even design novel molecules from scratch.

Key Research Findings:

One of the primary applications of AI in this context is in the development of Quantitative Structure-Activity Relationship (QSAR) models . These models learn the relationship between the chemical structure of a compound and its biological activity. nih.gov For benzamide-aminopyridine hybrids, a QSAR model could be trained on a dataset of known analogues and their measured potencies to predict the activity of new, unsynthesized compounds.

Generative models , a more advanced form of AI, can design entirely new molecules. peng-lab.orgnih.govresearchgate.net These models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large databases of existing molecules to learn the underlying rules of chemical structure. peng-lab.orgnih.gov They can then be directed to generate novel benzamide-aminopyridine derivatives with specific desired properties, such as high potency for a particular target and favorable drug-like characteristics. researchgate.net

ML is also crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. greenstonebio.comiapchem.orgjonuns.commdpi.comtandfonline.com By identifying potential liabilities early in the design process, these models help researchers prioritize which compounds to synthesize and test, saving significant time and resources. iapchem.org

Interactive Data Table: AI/ML Applications in Drug Design

| AI/ML Application | Description | Potential Impact for Benzamide-Aminopyridine Hybrids |

|---|---|---|

| Virtual Screening | Uses ML models to rapidly screen large virtual libraries of compounds to identify potential hits. | Quickly identifies promising analogues for synthesis and testing. |

| Generative Models | Designs novel molecules with desired properties from scratch. | Creates innovative scaffolds with improved potency and novelty. |

| ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of compounds. | Reduces late-stage failures by prioritizing compounds with better drug-like properties. |

| Binding Mode Prediction | Predicts how a compound will interact with its target protein. | Guides the rational design of more potent and selective inhibitors. |

Q & A

Basic Question: What are the common synthetic routes for 3-(4-aminopyridin-2-yl)-N-butylbenzamide, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step reactions, including amide bond formation and pyridine ring functionalization. For example, N-butylbenzamide intermediates can be synthesized via coupling reactions using reagents like HATU or EDC in anhydrous solvents (e.g., DMF) under nitrogen . Key intermediates, such as 4-aminopyridine derivatives, are characterized using -NMR to confirm amine proton integration and LC-MS to verify molecular weight. Purity is assessed via HPLC with UV detection at 254 nm .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in biological assays (e.g., IC values) may arise from variations in cell lines, solvent choice (DMSO vs. aqueous buffers), or assay protocols (static vs. flow conditions). To address this:

- Standardize solvent concentration (<0.1% DMSO) to minimize cytotoxicity.

- Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and replicate experiments with blinded controls.

- Perform dose-response curves in triplicate and analyze using nonlinear regression models (e.g., GraphPad Prism) .

Basic Question: What analytical techniques are critical for structural elucidation of this compound?

Answer:

- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bond angles and confirm the aminopyridine-benzamide linkage .

- NMR spectroscopy : -NMR identifies carbonyl (C=O) at ~168 ppm and pyridine carbons between 120–150 ppm.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <2 ppm error .

Advanced Question: How can reaction conditions be optimized to suppress by-products during the synthesis of this compound?

Answer:

By-products like formamide derivatives (e.g., from over-oxidation) can be minimized by:

- Controlling temperature: Maintain 0–5°C during amide coupling to reduce side reactions.

- Using scavengers: Add molecular sieves to absorb water in solvent-free systems.

- Monitoring progress: Employ in-situ FTIR to track carbonyl stretching (1650–1750 cm) and adjust reagent stoichiometry dynamically .

Basic Question: What safety precautions are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard).

- Storage : Keep in amber vials at –20°C under argon to prevent degradation.

- Spill management : Neutralize with activated carbon and dispose as hazardous waste .

Advanced Question: What computational methods predict the reactivity of the aminopyridine moiety in this compound?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular docking : Simulate binding affinity with target proteins (e.g., kinases) using AutoDock Vina.

- MD simulations : Assess stability in aqueous environments (CHARMM force field) over 100 ns trajectories .

Basic Question: How is the stability of this compound assessed under different pH conditions?

Answer:

- Forced degradation studies : Expose the compound to HCl (0.1 M, pH 1), NaOH (0.1 M, pH 13), and neutral buffers (pH 7.4) at 40°C for 24 hours.

- Analysis : Use UPLC-PDA to quantify degradation products. The aminopyridine group is prone to hydrolysis at pH < 3, forming carboxylic acid derivatives .

Advanced Question: What strategies improve the solubility of this compound for in vitro assays without altering bioactivity?

Answer: